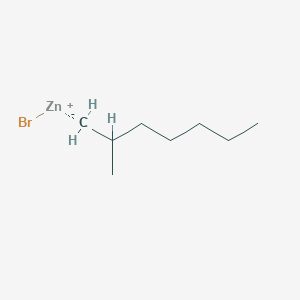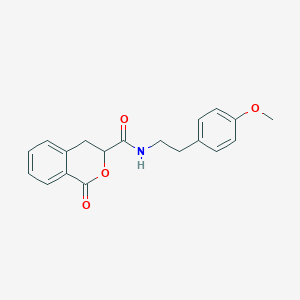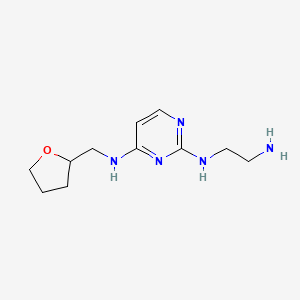
N2-(2-aminoethyl)-N4-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-(2-aminoethyl)-N4-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine is a complex organic compound that features a pyrimidine core substituted with an aminoethyl group and a tetrahydrofuran-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-aminoethyl)-N4-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine typically involves multi-step organic reactions. One common approach is to start with a pyrimidine derivative, which undergoes substitution reactions to introduce the aminoethyl and tetrahydrofuran-2-ylmethyl groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of automated systems for monitoring and controlling the reaction parameters is common to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N2-(2-aminoethyl)-N4-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve specific temperatures, pressures, and solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.
Scientific Research Applications
N2-(2-aminoethyl)-N4-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-(2-aminoethyl)-N4-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives with different substituents, such as:
- N2-(2-aminoethyl)-N4-methylpyrimidine-2,4-diamine
- N2-(2-aminoethyl)-N4-(tetrahydrofuran-3-yl)methyl)pyrimidine-2,4-diamine
Uniqueness
N2-(2-aminoethyl)-N4-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for exploring new therapeutic avenues and developing novel materials.
Properties
Molecular Formula |
C11H19N5O |
|---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
2-N-(2-aminoethyl)-4-N-(oxolan-2-ylmethyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C11H19N5O/c12-4-6-14-11-13-5-3-10(16-11)15-8-9-2-1-7-17-9/h3,5,9H,1-2,4,6-8,12H2,(H2,13,14,15,16) |
InChI Key |
GBRCOADCLARIAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC2=NC(=NC=C2)NCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


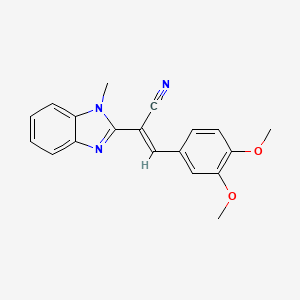
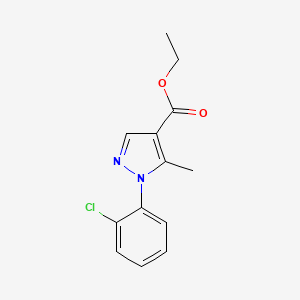
![2-[(Cyclohexanemethoxy)methyl]-4-fluorophenylZinc bromide](/img/structure/B14879702.png)

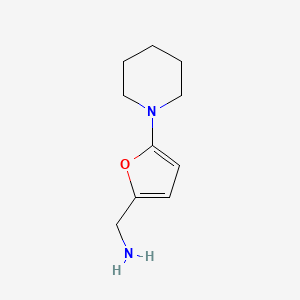
![2-[2-Oxo-3-(trifluoromethyl)piperidin-3-YL]-1H-isoindoline-1,3(2H)-dione](/img/structure/B14879722.png)
![2-{[4-(4-tert-butylphenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B14879730.png)
![2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide](/img/structure/B14879733.png)
![3-[(5-Chloro-2-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B14879739.png)
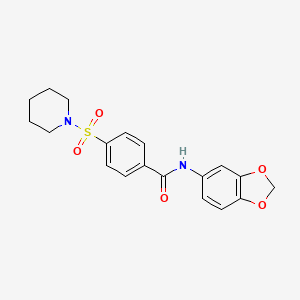
![4-[(cis-2-Pentenyloxy)methyl]phenylZinc bromide](/img/structure/B14879749.png)
